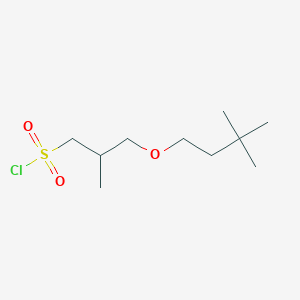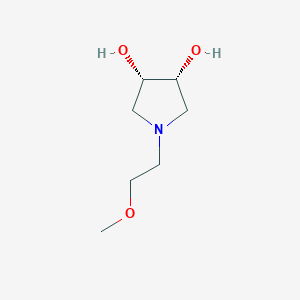
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a methoxyethyl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-methoxyethanol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via hydroxylation reactions, often using oxidizing agents.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines.
科学研究应用
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
(2R,3R,4S)-2-(Methoxymethyl)pyrrolidine-3,4-diol: A similar compound with a different substitution pattern.
(3R,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol: Differing by the presence of a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
(3S,4R)-1-(2-methoxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO3/c1-11-3-2-8-4-6(9)7(10)5-8/h6-7,9-10H,2-5H2,1H3/t6-,7+ |
InChI 键 |
OVAWLCNENYVNLI-KNVOCYPGSA-N |
手性 SMILES |
COCCN1C[C@H]([C@H](C1)O)O |
规范 SMILES |
COCCN1CC(C(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


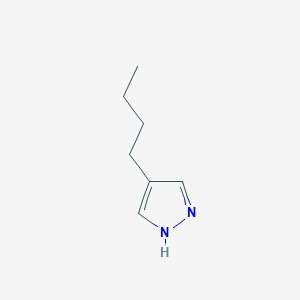

![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]methanaminetrihydrochloride](/img/structure/B13624052.png)
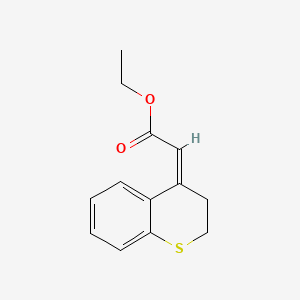
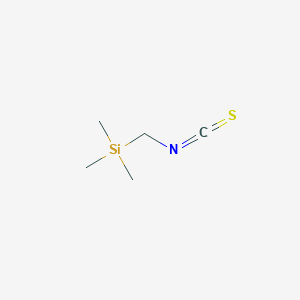
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
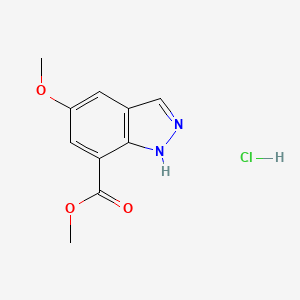

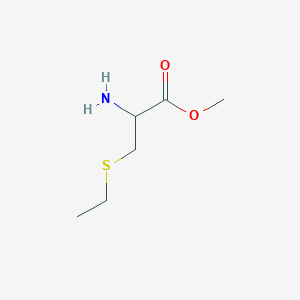
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)

